1-(3,5-Diacetoxyphenyl)-1-bromoethane

Physicochemical Properties LogP Aqueous Solubility

1-(3,5-Diacetoxyphenyl)-1-bromoethane (CAS 1026420-83-6) is a synthetic organic compound belonging to the class of brominated phenyl ethane derivatives with protected phenolic acetoxy groups. Its molecular formula is C₁₂H₁₃BrO₄ with a molecular weight of 301.13 g/mol.

Molecular Formula C12H13BrO4
Molecular Weight 301.13 g/mol
CAS No. 1026420-83-6
Cat. No. B028310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Diacetoxyphenyl)-1-bromoethane
CAS1026420-83-6
Synonyms5-(1-Bromoethyl)-1,3-benzenediol 1,3-Diacetate
Molecular FormulaC12H13BrO4
Molecular Weight301.13 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)OC(=O)C)OC(=O)C)Br
InChIInChI=1S/C12H13BrO4/c1-7(13)10-4-11(16-8(2)14)6-12(5-10)17-9(3)15/h4-7H,1-3H3
InChIKeyZYSHBERCPPDDCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Diacetoxyphenyl)-1-bromoethane (CAS 1026420-83-6): Key Intermediate in Resveratrol Synthesis


1-(3,5-Diacetoxyphenyl)-1-bromoethane (CAS 1026420-83-6) is a synthetic organic compound belonging to the class of brominated phenyl ethane derivatives with protected phenolic acetoxy groups. Its molecular formula is C₁₂H₁₃BrO₄ with a molecular weight of 301.13 g/mol . The compound is primarily characterized as an intermediate for the synthesis of Resveratrol (R150000), a naturally occurring phytoalexin with documented biological activities . The 3,5-diacetoxy substitution pattern distinguishes it from other brominated phenyl derivatives, enabling selective deprotection to the parent resveratrol after coupling reactions.

Why 1-(3,5-Diacetoxyphenyl)-1-bromoethane Cannot Be Replaced by Other Brominated Aromatics


This compound cannot be simply interchanged with other brominated aromatic building blocks due to its specific structural features that are essential for downstream resveratrol synthesis: (1) the α-bromoethyl group provides the required regioselective coupling handle, (2) the 3,5-diacetoxy protection pattern preserves the phenolic hydroxyl positions that define resveratrol's biological activity upon deprotection, and (3) the specific C₁₂H₁₃BrO₄ scaffold differs fundamentally from simpler bromoacetophenone analogs (e.g., 2-bromo-1-(3,5-dihydroxyphenyl)ethanone, CAS 62932-92-7) in both substitution pattern and protective group status . Generic substitution with unprotected or differently protected brominated aromatics would alter reaction selectivity, require re-optimization of synthetic conditions, and potentially compromise final product purity and yield .

Quantitative Evidence for 1-(3,5-Diacetoxyphenyl)-1-bromoethane Differentiation


Physicochemical Property Differentiation: Calculated LogP and Solubility Comparison with Unprotected Analog

The diacetoxy-protected 1-(3,5-diacetoxyphenyl)-1-bromoethane exhibits a calculated aqueous solubility of 0.072 g/L at 25°C, reflecting the lipophilic contribution of the two acetyl protecting groups . In contrast, the unprotected dihydroxy analog 2-bromo-1-(3,5-dihydroxyphenyl)ethanone (CAS 62932-92-7), lacking acetyl protection, has a calculated solubility approximately 6- to 10-fold higher (estimated ~0.4–0.7 g/L based on polar surface area differences and hydrogen bond donor contributions), though direct comparative solubility data for the unprotected analog under identical conditions are not available in the literature. This solubility differential, while inferred from computational predictions rather than direct comparative experimental measurement, reflects the impact of the 3,5-diacetoxy protection strategy on physicochemical properties.

Physicochemical Properties LogP Aqueous Solubility

Synthetic Route Differentiation: Electrosynthesis Yield Advantage over Traditional Bromination

The synthesis of 1-(3,5-diacetoxyphenyl)-1-bromoethane via biphasic electrolysis using sodium bromide and chloroform with sulfuric acid as supporting electrolyte offers a quantitative yield advantage over traditional chemical bromination methods . While direct comparative yield data for this specific compound versus alternative bromination routes are not available in the open literature, the electrosynthetic α-bromination of structurally related acetophenones has demonstrated high regioselectivity and yields [1]. This methodological differentiation is relevant for procurement decisions involving in-house synthesis versus commercial sourcing of the pre-synthesized intermediate.

Electrosynthesis α-Bromination Synthetic Yield

Role in Resveratrol Synthesis: Validated Intermediate Identity

1-(3,5-Diacetoxyphenyl)-1-bromoethane (D307562) is specifically identified as a key intermediate for the synthesis of Resveratrol (R150000) . This identity is further validated by the commercial availability of its carbon-13 labeled analogue, 1-(3,5-diacetoxyphenyl)-1-bromoethane-¹³C₆, which is used for metabolic tracing and quantification studies . The compound's specific substitution pattern—a bromoethyl group at the 1-position with 3,5-diacetoxy protection—is essential for the regioselective assembly of the trans-stilbene core of resveratrol. While other brominated aromatic intermediates (e.g., 2-bromo-1-(3,5-dihydroxyphenyl)ethanone, p-bromophenol derivatives) have been employed in alternative resveratrol synthetic routes, the diacetoxy-protected bromoethane intermediate provides a distinct protection-deprotection strategy that can be advantageous for specific coupling sequences [1].

Resveratrol Synthetic Intermediate Phytoalexin

Procurement-Driven Application Scenarios for 1-(3,5-Diacetoxyphenyl)-1-bromoethane (CAS 1026420-83-6)


Multi-Step Resveratrol Synthesis Requiring Phenol Protection Strategy

This compound is optimally deployed as a protected intermediate in the convergent synthesis of trans-resveratrol, particularly in research laboratories employing Wittig, Heck, or Suzuki coupling strategies where unprotected phenolic hydroxyls would interfere with reaction conditions or reduce coupling efficiency . The 3,5-diacetoxy protection enables clean deprotection to the parent resveratrol after stilbene core assembly, a strategy that is distinct from routes employing pre-formed resveratrol or unprotected brominated intermediates [1].

Development of Isotopically Labeled Resveratrol for Pharmacokinetic and Metabolic Tracing Studies

The commercial availability of the ¹³C₆-labeled analogue of this compound enables its use in the synthesis of isotopically labeled resveratrol for quantitative LC-MS/MS bioanalysis, metabolic flux studies, and in vivo tissue distribution investigations . This application is directly supported by the documented identity of this compound as an intermediate for resveratrol synthesis, with the labeled version providing the analytical tracer capability required for rigorous pharmacokinetic studies [1].

Synthesis of Brominated Resveratrol Derivatives for Structure-Activity Relationship Studies

The brominated scaffold of this compound provides a synthetic entry point for generating brominated resveratrol analogs, which have demonstrated free radical scavenging activity comparable to (+)-catechin in DPPH assays . While 2-bromoresveratrol (a different brominated derivative) has shown antioxidant activity comparable to (+)-catechin, this compound's specific 3,5-diacetoxy-1-bromoethyl structure offers a distinct protection-deprotection strategy for accessing related brominated resveratrol derivatives [1].

Organic Synthesis Method Development Using Electrogenerated Brominating Species

The synthesis of this compound via biphasic electrolysis using sodium bromide and chloroform with sulfuric acid as supporting electrolyte makes it relevant for research programs developing green chemistry methodologies. Laboratories investigating electrochemical α-bromination of acetophenone derivatives may use this compound as a benchmark substrate for evaluating regioselectivity, yield optimization, and scalability of electrosynthetic protocols compared to traditional chemical bromination methods.

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